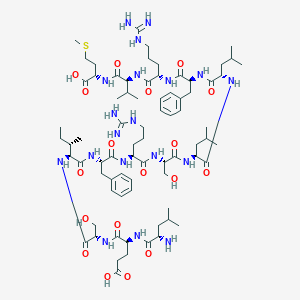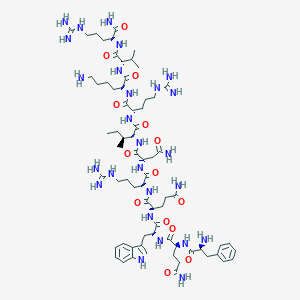
Retrobradykinin
Übersicht
Beschreibung
Retrobradykinin is a peptide that has been synthesized and studied for its potential applications in scientific research. It is a modified version of the naturally occurring peptide bradykinin, which is involved in a variety of physiological processes, including inflammation, pain, and blood pressure regulation. Retrobradykinin has been shown to have similar effects to bradykinin, but with some important differences that make it a useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
Enhancing Blood-Brain Tumor Barrier Permeability : A study by Su et al. (2018) discovered that the retro-inverso isomer of bradykinin (RI-BK) can enhance the permeability of the blood-brain tumor barrier. This finding is significant for developing nanomedicines for glioma therapy (Su et al., 2018).
Promoting Survival of Multiterritory Perforator Flaps : According to Wang et al. (2019), bradykinin aids in the survival of multiterritory perforator flaps in rats by increasing angiogenesis, promoting nitric oxide release, suppressing apoptosis, reducing oxidative stress, and inhibiting autophagy (Wang et al., 2019).
Neurotrophin Role in CNS Diseases : Mufson et al. (1999) highlighted the crucial role of neurotrophins, like BDNF, GDNF, and CNTF, in maintaining neuronal populations in the central nervous system. This research has implications for treating neurological diseases such as Alzheimer's, Parkinson's, and ALS (Mufson et al., 1999).
Chronic Itch and Spinal Neurons : A study by Akiyama et al. (2015) found that NK1R-expressing spinal neurons are major contributors to chronic itch symptoms and ascending somatosensory projections (Akiyama et al., 2015).
Ineffective Anti-Bradykinin Activity : Research by Rubin et al. (1963) showed that retrobradykinin does not exhibit anti-bradykinin activity on rat uteruses or rabbit skin (Rubin et al., 1963).
Membrane Properties in Pain Development : Ruscheweyh et al. (2004) explored the distinctive membrane and discharge properties of projection neurons in the spinal cord, which are essential for developing hyperalgesia in persistent pain models (Ruscheweyh et al., 2004).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQJSUCTOHANT-FDISYFBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Retrobradykinin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















